N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, combined with a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-5-14-13(9-11)12(10-18-14)6-7-17-16(19)15-3-2-8-20-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYCYZQBFJSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330849 | |
| Record name | N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
775290-13-6 | |
| Record name | N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide typically involves the reaction of 5-methylindole with an appropriate furan-2-carboxylic acid derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide exhibit significant anticancer properties. For instance, indole derivatives have been shown to interact with various cancer cell lines, demonstrating cytotoxic effects. In vitro studies have highlighted the potential of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their utility as lead compounds in cancer drug development .
Neuropharmacology
The compound may also act as a 5-HT_1F receptor agonist, which is relevant for treating disorders linked to serotonin dysregulation, such as migraines and depression. The modulation of serotonin receptors can influence neurotransmission pathways, offering therapeutic avenues for conditions like anxiety and mood disorders . Additionally, studies have explored its protective effects in models of neurodegeneration, indicating potential applications in neuroprotective therapies .
Biological Evaluation
Antimicrobial Properties
this compound has been investigated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding affinity of this compound with specific proteins associated with disease pathways. These studies provide insights into its mechanism of action and help identify potential molecular targets for therapeutic intervention .
Material Science
Synthesis of Novel Materials
The compound serves as a precursor in the synthesis of novel materials with unique properties. Its furan and indole moieties can be utilized to create polymers or composite materials that exhibit enhanced thermal stability and electrical conductivity. Such materials are valuable in electronics and energy storage applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the furan-2-carboxamide group can interact with other molecular targets, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but with an iodine and methoxy group.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety with a different carboxamide group.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide is unique due to the presence of both the indole and furan-2-carboxamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in scientific research .
Biological Activity
N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₈N₂O₂
- Molecular Weight : 282.337 g/mol
- CAS Number : 920505-93-7
Structural Characteristics
The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The furan ring contributes to the compound's unique reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, a related indole compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA strains . This suggests that this compound may exhibit similar antimicrobial efficacy.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. A study indicated that compounds with indole structures preferentially suppressed the growth of rapidly dividing cancer cells compared to non-tumor cells . Although specific data on this compound's anticancer activity is limited, its structural similarities to other active indoles suggest potential efficacy.
Neuroprotective Effects
The neuroprotective properties of indole derivatives are well-documented. Compounds such as tacrine derivatives have shown multitarget-directed ligand activity, influencing amyloid-beta aggregation and offering protective effects against neurodegeneration . this compound may similarly affect neurodegenerative pathways due to its structural characteristics.
The mechanisms underlying the biological activities of indole derivatives often involve:
- Inhibition of Enzymes : Many indole compounds act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : Indoles may exhibit antioxidant properties, reducing oxidative stress and cellular damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various indole derivatives against standard bacterial strains. The results indicated that specific modifications in the indole structure significantly enhanced antimicrobial activity . While this compound was not directly tested, its structural analogs showed promising results.
Study 2: Anticancer Activity
In vitro assays demonstrated that related indole compounds inhibited the proliferation of A549 lung cancer cells while sparing normal fibroblasts . This differential effect is crucial for developing targeted cancer therapies with reduced side effects.
Q & A
Q. What are the established synthetic pathways for synthesizing N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the Fischer indole synthesis to construct the 5-methylindole core. A common route includes:
- Condensation of phenylhydrazine with a ketone under acidic conditions to form the indole ring.
- Subsequent alkylation or amidation to introduce the furan-2-carboxamide moiety. Purification is achieved via column chromatography (silica gel) and recrystallization, with structural confirmation by -NMR and -NMR spectroscopy. Continuous flow reactors may enhance scalability in industrial settings .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., N–H⋯O interactions), and π-π stacking (e.g., interplanar distances of ~3.8 Å) .
- NMR spectroscopy : Confirms proton environments (e.g., indole NH at δ ~10 ppm, furan protons at δ ~6–7 ppm) and carbon backbone .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns or molecular conformations?
Discrepancies in hydrogen-bonding motifs (e.g., solvent-dependent variations in DMF vs. aqueous environments) can be addressed using SHELXL for refinement. For example, studies show that solvent molecules (e.g., DMF) may form tripartite hydrogen bonds with the carboxamide group, stabilizing crystal packing. Cross-validation with Hirshfeld surface analysis or DFT calculations can resolve ambiguities .
Q. What methodological considerations are essential for evaluating the compound’s biological activity in anticancer assays?
- MTT assay : Use HCT-116 (colorectal cancer) cells, with IC determination via dose-response curves. Ensure proper controls (e.g., DMSO vehicle) and triplicate measurements to mitigate cytotoxicity false positives .
- Target validation : Pair assays with siRNA knockdown or Western blotting to confirm pathway engagement (e.g., apoptosis markers like caspase-3) .
Q. How can computational modeling predict pharmacokinetic properties and target interactions?
- Molecular docking : Utilize AutoDock Vina to simulate binding to targets like TRPM8 or STING pathways, with scoring functions (e.g., binding energy ≤ -7 kcal/mol indicating high affinity) .
- ADME prediction : Tools like SwissADME calculate descriptors (e.g., LogP ~2.5, TPSA ~75 Ų) to forecast bioavailability and blood-brain barrier permeability .
Q. How should researchers address contradictions in reported biological activity across studies?
Discrepancies (e.g., variable IC values) may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies include:
- Standardizing protocols (e.g., ATCC-certified cell lines, fixed serum concentrations).
- Cross-validating with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What strategies optimize reaction yields and scalability for derivatives of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
- Catalyst screening : Pd/C or Ni catalysts improve cross-coupling reactions for furan-indole hybrids.
- Process intensification : Use microreactors for exothermic steps to maintain temperature control and reduce side products .
Q. What mechanistic insights exist for its interaction with biological targets like TRPM8 or enzymes?
Studies suggest competitive inhibition of TRPM8 (IC ~1 µM) via binding to the extracellular S1–S4 domain. For enzyme targets (e.g., kinases), molecular dynamics simulations reveal hydrogen bonding with catalytic lysine residues. Validate via mutagenesis (e.g., K→A mutations reduce activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
